molecular formula C9H17NO B13541246 3-[(Oxolan-3-yl)methyl]pyrrolidine

3-[(Oxolan-3-yl)methyl]pyrrolidine

Cat. No.: B13541246
M. Wt: 155.24 g/mol
InChI Key: CNGKJNXZGABREL-UHFFFAOYSA-N
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Description

3-[(Oxolan-3-yl)methyl]pyrrolidine is an organic compound with the molecular formula C9H17NO It consists of a pyrrolidine ring substituted with a 3-(oxolan-3-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxolan-3-yl)methyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with pyrrolidine and oxolane (tetrahydrofuran).

    Alkylation Reaction: Pyrrolidine undergoes an alkylation reaction with a suitable oxolane derivative, such as 3-bromomethyloxolane, in the presence of a base like sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(Oxolan-3-yl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the oxolane moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrrolidine or oxolane compounds.

Scientific Research Applications

3-[(Oxolan-3-yl)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-[(Oxolan-3-yl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolane and pyrrolidine moieties can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with a five-membered ring.

    Oxolane (Tetrahydrofuran): A cyclic ether with a five-membered ring.

    N-Methylpyrrolidine: A methyl-substituted pyrrolidine derivative.

Uniqueness

3-[(Oxolan-3-yl)methyl]pyrrolidine is unique due to the presence of both pyrrolidine and oxolane moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-(oxolan-3-ylmethyl)pyrrolidine

InChI

InChI=1S/C9H17NO/c1-3-10-6-8(1)5-9-2-4-11-7-9/h8-10H,1-7H2

InChI Key

CNGKJNXZGABREL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2CCOC2

Origin of Product

United States

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